1-[(Aminooxy)acetyl]-piperidine monohydrochloride
CAS No.:
Cat. No.: VC15983973
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15ClN2O2 |
|---|---|
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | 2-aminooxy-1-piperidin-1-ylethanone;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O2.ClH/c8-11-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H |
| Standard InChI Key | HSVQZYDRIRUUHN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)CON.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-aminooxy-1-piperidin-1-ylethanone; hydrochloride, reflects its core structure: a piperidine ring (C₅H₁₁N) linked to an acetyl group substituted with an aminooxy moiety (NH₂O–). The hydrochloride salt stabilizes the molecule via ionic interactions, as evidenced by its Canonical SMILES representation: C1CCN(CC1)C(=O)CON.Cl.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅ClN₂O₂ |
| Molecular Weight | 194.66 g/mol |
| InChI Key | HSVQZYDRIRUUHN-UHFFFAOYSA-N |
| PubChem CID | 46856377 |
| Topological Polar Surface Area | 49.87 Ų (estimated) |
The aminooxy group confers nucleophilic reactivity, enabling conjugation with carbonyl-containing molecules—a feature exploited in oxime chemistry for drug delivery or bioconjugation.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride likely follows established protocols for piperidine derivatives. Source suggests nucleophilic substitution or amidation reactions to attach the aminooxy-acetyl group to the piperidine ring. A hypothetical pathway involves:
-
Acylation of Piperidine: Reacting piperidine with chloroacetyl chloride to form 1-chloroacetyl-piperidine.
-
Aminooxy Substitution: Displacing the chloride with hydroxylamine under basic conditions to yield the aminooxy intermediate.
-
Salt Formation: Treating with hydrochloric acid to obtain the monohydrochloride salt.
This approach mirrors methods for analogous compounds, where copper catalysts or cesium carbonate facilitate coupling reactions . For instance, acetamidine hydrochlorides are synthesized via amidine hydrochloride reactions with sodium ethoxide, highlighting the role of bases in deprotonation and intermediate stabilization .
Reactivity and Stability
Future Research Directions
-
Pharmacological Profiling: Screen against opioid receptors (mu, delta, kappa) to identify agonist/antagonist activity.
-
Bioconjugation Efficiency: Quantify oxime formation kinetics with model ketones (e.g., pyruvate).
-
ADME Studies: Assess absorption, distribution, metabolism, and excretion in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume